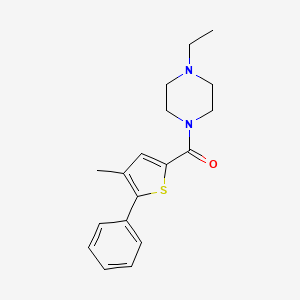![molecular formula C24H34O8 B5251318 Tetraethyl 2,2'-[(2,5-dimethylbenzene-1,4-diyl)dimethanediyl]dipropanedioate](/img/structure/B5251318.png)
Tetraethyl 2,2'-[(2,5-dimethylbenzene-1,4-diyl)dimethanediyl]dipropanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraethyl 2,2’-[(2,5-dimethylbenzene-1,4-diyl)dimethanediyl]dipropanedioate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a benzene ring substituted with dimethyl groups and ester functionalities. Its chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl 2,2’-[(2,5-dimethylbenzene-1,4-diyl)dimethanediyl]dipropanedioate typically involves esterification reactions. One common method includes the reaction of 2,5-dimethylbenzene-1,4-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to obtain the desired product with minimal impurities. Advanced purification techniques such as distillation and recrystallization are employed to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Tetraethyl 2,2’-[(2,5-dimethylbenzene-1,4-diyl)dimethanediyl]dipropanedioate undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ester functionalities can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2,5-dimethylbenzene-1,4-dicarboxylic acid.
Reduction: Tetraethyl 2,2’-[(2,5-dimethylbenzene-1,4-diyl)dimethanediyl]diol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Tetraethyl 2,2’-[(2,5-dimethylbenzene-1,4-diyl)dimethanediyl]dipropanedioate has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Wirkmechanismus
The mechanism of action of Tetraethyl 2,2’-[(2,5-dimethylbenzene-1,4-diyl)dimethanediyl]dipropanedioate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then participate in various biochemical pathways. The benzene ring’s substitution pattern influences the compound’s reactivity and interaction with enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetraethyl 2,2’-[(benzene-1,4-diyl)dimethanediyl]dipropanedioate
- Tetraethyl 2,2’-[(2,4-dimethylbenzene-1,4-diyl)dimethanediyl]dipropanedioate
Uniqueness
Tetraethyl 2,2’-[(2,5-dimethylbenzene-1,4-diyl)dimethanediyl]dipropanedioate is unique due to the specific positioning of the dimethyl groups on the benzene ring, which significantly affects its chemical reactivity and physical properties. This unique structure makes it a valuable compound for targeted research and industrial applications.
Eigenschaften
IUPAC Name |
diethyl 2-[[4-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)-2,5-dimethylphenyl]methyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O8/c1-7-29-21(25)19(22(26)30-8-2)13-17-11-16(6)18(12-15(17)5)14-20(23(27)31-9-3)24(28)32-10-4/h11-12,19-20H,7-10,13-14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMGEPRWVNOQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1C)CC(C(=O)OCC)C(=O)OCC)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
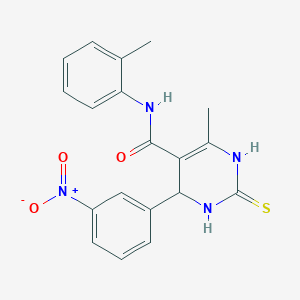
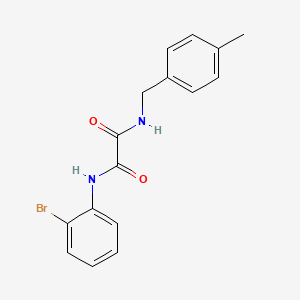
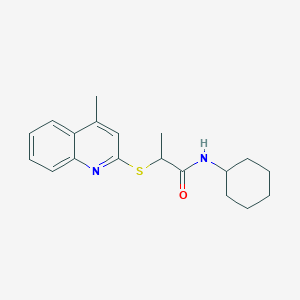
![3-[5-(3-nitrophenyl)-2H-tetrazol-2-yl]-1-adamantanecarboxylic acid](/img/structure/B5251259.png)
![N-[(5-phenylfuran-2-yl)methyl]furan-2-carboxamide](/img/structure/B5251260.png)
![ETHYL 5-(2,3-DIMETHYLPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE](/img/structure/B5251270.png)
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 5-[(3-chloro-4-methylphenyl)amino]-5-oxopentanoate](/img/structure/B5251276.png)
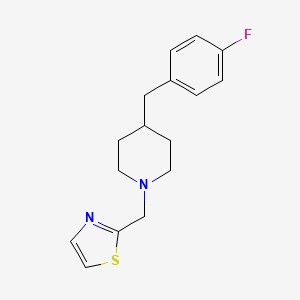
![2-[4-(4-ethoxyphenoxy)butoxy]benzaldehyde](/img/structure/B5251307.png)
![5-(2,4-dichlorophenyl)-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5251315.png)
![3-(1,3,4-Thiadiazol-2-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5251322.png)
![1-Butyl-3-[5-(butylcarbamoylamino)-1,3-dimethyl-2-oxoimidazolidin-4-yl]urea](/img/structure/B5251330.png)
![ethyl 4-ethyl-5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5251343.png)
